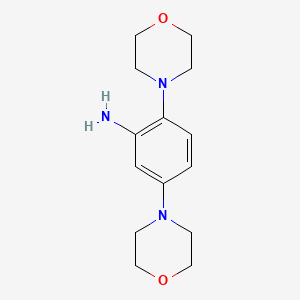
2,5-Dimorpholinobenzenamine
Cat. No. B8761430
M. Wt: 263.34 g/mol
InChI Key: LCNPODHXLLRXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940724B2
Procedure details


To a stirred solution of 4,4′-(2-nitro-1,4-phenylene)dimorpholine (5.6 g, 19 mmol) in EtOAc (90 mL) was added stannous chloride, dihydrate (18 g, 95 mmol). The reaction was stirred at rt for 10 min and at reflux for 90 min. After this time the reaction was cooled to rt and a precipitate formed. The precipitate was collected and washed with 1N NaOH (40 mL), water (50 mL) and brine (50 mL) and dried under vacuum overnight. After this time the solid was dissolved in EtOAc (200 mL) and washed with 1N NaOH (30 mL) and brine (50 mL), dried over magnesium sulfate, filtered and evaporated in vacuo to give 2,5-dimorpholinoaniline.
Name
4,4′-(2-nitro-1,4-phenylene)dimorpholine
Quantity
5.6 g
Type
reactant
Reaction Step One

[Compound]
Name
stannous chloride, dihydrate
Quantity
18 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)[CH:7]=[CH:6][C:5]=1[N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)([O-])=O>CCOC(C)=O>[O:19]1[CH2:20][CH2:21][N:16]([C:5]2[CH:6]=[CH:7][C:8]([N:10]3[CH2:11][CH2:12][O:13][CH2:14][CH2:15]3)=[CH:9][C:4]=2[NH2:1])[CH2:17][CH2:18]1
|
Inputs


Step One
|
Name
|
4,4′-(2-nitro-1,4-phenylene)dimorpholine
|
|
Quantity
|
5.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)N1CCOCC1)N1CCOCC1
|
[Compound]
|
Name
|
stannous chloride, dihydrate
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at rt for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 90 min
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After this time the reaction was cooled to rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N NaOH (40 mL), water (50 mL) and brine (50 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum overnight
|
|
Duration
|
8 (± 8) h
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After this time the solid was dissolved in EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 1N NaOH (30 mL) and brine (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)C1=C(N)C=C(C=C1)N1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
